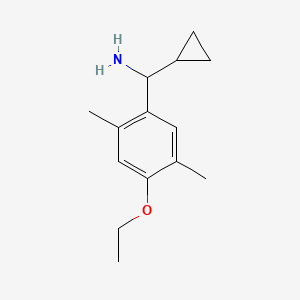
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine is a chemical compound with a molecular weight of 219.32 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group and an ethoxy group attached to a dimethylphenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Dimethylphenyl Ring: The dimethylphenyl ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the cyclopropyl group, ethoxy group, and dimethylphenyl ring through a nucleophilic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where a nucleophile or electrophile displaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea: A compound with a similar cyclopropyl and dimethylphenyl structure but with a urea functional group.
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A compound with a cyclopropyl group and an imidazole ring.
Uniqueness
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine is unique due to the presence of the ethoxy group attached to the dimethylphenyl ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
535926-66-0 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
cyclopropyl-(4-ethoxy-2,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-4-16-13-8-9(2)12(7-10(13)3)14(15)11-5-6-11/h7-8,11,14H,4-6,15H2,1-3H3 |
InChIキー |
UWQGJSGYRUSPBU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1C)C(C2CC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



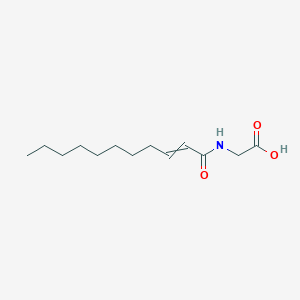
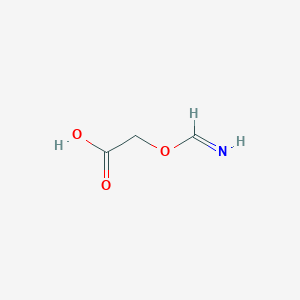
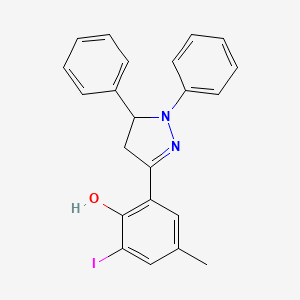
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)

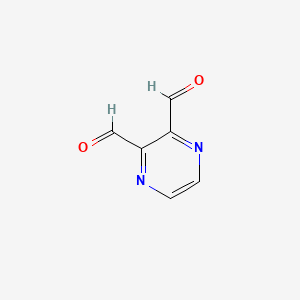
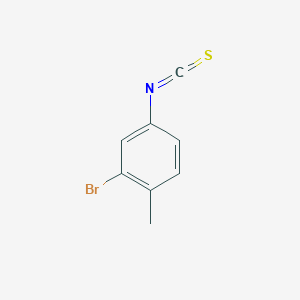
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
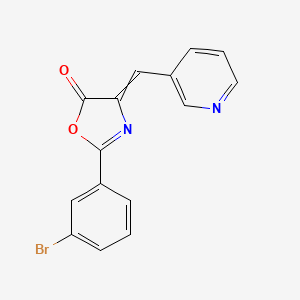
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
